molecular formula C14H13N3O3S B12164281 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B12164281
M. Wt: 303.34 g/mol
InChI Key: SUKXHWDWBWIWTG-UHFFFAOYSA-N
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Description

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a 1,3-benzodioxole carboxamide moiety. This structure combines a sulfur-containing thiophene ring and a pyrazole ring, which are often associated with diverse biological activities, including enzyme inhibition . The compound has been identified in patent literature as part of a class of autotaxin (ATX) inhibitors, which are therapeutic targets for conditions such as fibrosis, cancer, and inflammatory diseases . The 2-methyl substituent on the thienopyrazole ring and the electron-rich benzodioxole group are critical for its molecular interactions and pharmacokinetic profile.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H13N3O3S/c1-17-13(9-5-21-6-10(9)16-17)15-14(18)8-2-3-11-12(4-8)20-7-19-11/h2-4H,5-7H2,1H3,(H,15,18)

InChI Key

SUKXHWDWBWIWTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thieno[3,4-c]pyrazole ring followed by the attachment of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-c]pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[3,4-c]pyrazole core exhibits nucleophilic character at the sulfur atom and nitrogen positions. Key reactions include:

Reaction Type Conditions Reagents Outcome
AlkylationAnhydrous DMF, K₂CO₃, 60°CAlkyl halides (e.g., CH₃I)Substitution at pyrazole N-atoms
AcylationAcetic anhydride, refluxAc₂OAcetylation of NH groups

For example, treatment with methyl iodide under basic conditions selectively alkylates the pyrazole nitrogen, forming N-methyl derivatives.

Oxidation and Reduction

The sulfur atom in the thiophene ring undergoes oxidation, while the pyrazole core shows redox activity:

Reaction Oxidizing/Reducing Agent Product
Sulfur oxidationH₂O₂, acetic acid, 40°CSulfone derivatives (improved stability)
Pyrazole reductionNaBH₄, ethanol, RTPartially saturated pyrazoline analogs

Controlled oxidation with H₂O₂ converts the thiophene sulfur to a sulfone, enhancing polarity and biological activity.

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions due to its electron-deficient pyrazole system:

Reaction Partner Conditions Product
Nitrile oxidesToluene, 80°CIsoxazole-fused hybrids
DiazomethaneEt₂O, −10°CPyrazolo-triazine derivatives

These reactions exploit the pyrazole’s ability to act as a dipolarophile, forming fused heterocycles with applications in medicinal chemistry .

Amide Group Reactivity

The benzodioxole-5-carboxamide moiety undergoes hydrolysis and condensation:

Reaction Conditions Outcome
Acidic hydrolysis6M HCl, reflux, 12hCleavage to benzoic acid derivative
CondensationEDC/HOBt, DMF, RTPeptide-like conjugates (with amines)

The amide bond’s stability under physiological conditions makes it valuable for prodrug designs.

Metal Coordination

The pyrazole nitrogen and sulfur atoms act as ligands for transition metals:

Metal Salt Conditions Complex Type
Cu(II) acetateMethanol, RTSquare-planar Cu complexes
PdCl₂DCM, refluxCatalytically active Pd adducts

These complexes exhibit enhanced catalytic activity in cross-coupling reactions .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound Key Reactivity Difference
Thieno[2,3-c]pyrazole analogsLower sulfur oxidation potential
Benzodioxole-free pyrazole derivativesReduced amide-mediated conjugation capacity
Non-methylated thienopyrazolesHigher susceptibility to N-alkylation

The methyl group at position 2 sterically hinders certain reactions while stabilizing the thiophene ring.

Mechanistic Insights

Reaction pathways are influenced by:

  • Electronic effects : Electron-withdrawing benzodioxole enhances pyrazole’s electrophilicity.

  • Steric effects : 2-Methyl group directs substitutions to less hindered positions.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide have shown effectiveness in inhibiting the growth of leukemia and breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects :
    • Research has demonstrated that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Antiproliferative Activity

A study published in Molecules assessed various thieno[3,4-c]pyrazole derivatives for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The results indicated that modifications at specific positions on the thieno[3,4-c]pyrazole ring significantly affected biological activity. The most potent compounds induced apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Mechanism

Research highlighted in ACS Omega explored the anti-inflammatory mechanisms of thieno[3,4-c]pyrazole derivatives. The study found that these compounds inhibited the expression of COX enzymes and reduced levels of inflammatory mediators in vitro. This suggests their potential therapeutic application in treating conditions like rheumatoid arthritis .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : As a candidate for anticancer drug development.
  • Anti-inflammatory Drugs : For managing chronic inflammatory conditions.
  • Antimicrobial Agents : Potential development into new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural modifications in related analogs (e.g., fluorophenyl groups) aim to balance potency and solubility .
  • Computational Validation : Tools like Multiwfn provide critical insights into electronic properties and reactivity, guiding rational drug design .

Biological Activity

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O2SC_{15}H_{14}N_{6}O_{2}S with a molecular weight of approximately 342.4 g/mol. The compound features a thieno[3,4-c]pyrazole moiety linked to a benzodioxole structure, which is believed to contribute to its biological activity.

Biological Activities

Research indicates that compounds containing thieno and pyrazole structures exhibit various biological activities including:

  • Anticancer Activity : Several studies have demonstrated that thieno[3,4-c]pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted the ability of related compounds to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • Antioxidant Properties : Thieno[3,4-c]pyrazole compounds have been shown to exhibit antioxidant activity. A study evaluated the protective effects of these compounds against oxidative stress-induced damage in erythrocytes from Clarias gariepinus (African catfish), indicating their potential as therapeutic agents in mitigating oxidative damage .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression and inflammation.
  • Receptor Modulation : The structural components allow for interaction with various cellular receptors which can lead to altered signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antiproliferative Effects : In a study examining the cytotoxicity of thieno[3,4-c]pyrazole derivatives against cervical cancer cells, it was found that certain derivatives significantly reduced cell viability through apoptosis induction .
  • Oxidative Stress Mitigation : A study conducted on fish erythrocytes exposed to toxic substances showed that thieno[3,4-c]pyrazole compounds effectively reduced the percentage of altered erythrocytes compared to controls, demonstrating their potential as antioxidants .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntioxidantProtects against oxidative stress in erythrocytes
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. Advanced

  • Solvent diffusion : Use slow evaporation of ethanol/water mixtures to grow high-quality crystals.
  • Temperature control : Lower temperatures (4°C) reduce thermal disorder, improving diffraction resolution .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions, as seen in ’s benzodioxin derivatives .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Metabolic profiling : Use liver microsomes to identify oxidative metabolites (e.g., CYP450-mediated modifications).
  • Thermogravimetric analysis (TGA) : Assess thermal stability to infer shelf-life and storage conditions .

What advanced purification techniques resolve closely related synthetic byproducts?

Q. Advanced

  • HPLC-MS : Employ reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers.
  • Chiral chromatography : Use cellulose-based columns for enantiomeric resolution, critical for bioactive derivatives .

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